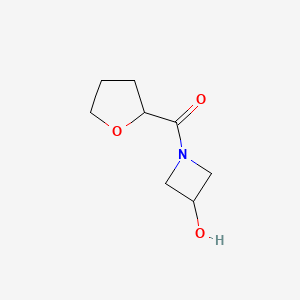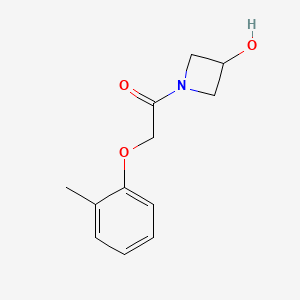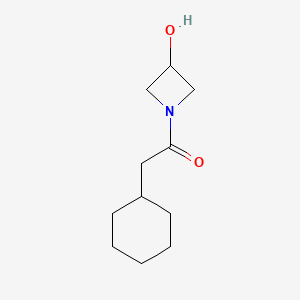
2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Descripción general
Descripción
“2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H19NO2 . It is also known as CX-516. This compound has been studied for its potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of “2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one” can be represented by the formula C11H19NO2 . For a detailed structural analysis, it’s recommended to use specialized software or databases that can provide 3D molecular structures .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one” are not fully detailed in the available resources. It’s recommended to refer to specialized databases or resources for detailed information .Aplicaciones Científicas De Investigación
Absolute Configuration Determination
The study by Pecunioso, Maffeis, and Marchioro (1998) focused on determining the absolute configuration of a compound similar to 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one. They investigated an N-Silylated isomer related to this compound, which was a by-product of a reaction aimed at synthesizing an antibiotic. This highlights the importance of such compounds in the synthesis and structural analysis of complex molecules, especially in the pharmaceutical field (Pecunioso, Maffeis, & Marchioro, 1998).
Microbial Hydroxylation Studies
Raadt et al. (2001) explored the microbial hydroxylation of cyclic carboxylic acids protected as benzoxazoles, producing chiral allylic alcohols. This study indicates the potential of 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one and its derivatives in microbial hydroxylation processes, which can be crucial for producing chiral compounds in pharmaceutical and chemical industries (Raadt et al., 2001).
Antifungal and Antibacterial Applications
Walsh, Meegan, Prendergast, and Nakib (1996) synthesized a series of 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, reporting their antibacterial and antifungal activities. This suggests that compounds like 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one could have potential applications in developing new antimicrobial agents (Walsh, Meegan, Prendergast, & Nakib, 1996).
Receptor Agonist Research
Bobiļeva et al. (2014) conducted a study involving the synthesis of 2-amidocyclohex-1-ene carboxylic acid derivatives to evaluate their potency as receptor agonists. This indicates that structurally related compounds like 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one can play a role in the development of new therapeutic agents targeting specific receptors (Bobiļeva et al., 2014).
Fragrance Ingredient Review
Scognamiglio, Letizia, and Api (2013) reviewed the toxicologic and dermatologic properties of a fragrance ingredient structurally similar to 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This suggests the potential use of such compounds in the fragrance industry, especially in formulating scents with specific olfactory properties (Scognamiglio, Letizia, & Api, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-7-12(8-10)11(14)6-9-4-2-1-3-5-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMFCLTVAUEZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468787.png)
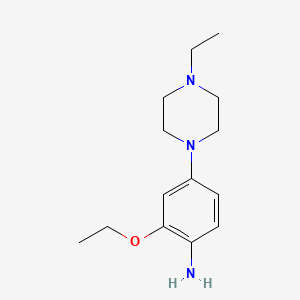
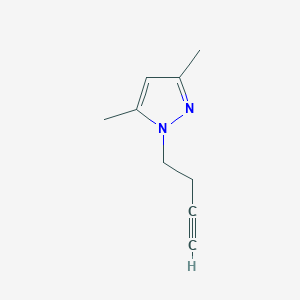


![1-[4-(Dimethylamino)benzoyl]azetidin-3-ol](/img/structure/B1468795.png)
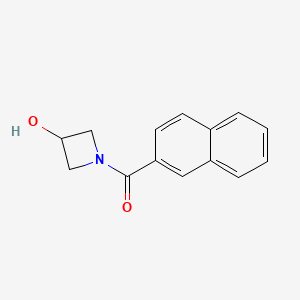

![N-[(2-fluorophenyl)methyl]oxolan-3-amine](/img/structure/B1468801.png)


